molecular formula C20H28ClNO B12424560 4-Hydroxy alverine-d5 (hydrochloride)

4-Hydroxy alverine-d5 (hydrochloride)

Cat. No.: B12424560
M. Wt: 338.9 g/mol
InChI Key: HKATVBNTBLDHMX-LUIAAVAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy alverine-d5 (hydrochloride) is a deuterium-labeled derivative of 4-hydroxy alverine hydrochloride. This compound is primarily used in scientific research to study metabolic pathways and pharmacokinetics due to its stable isotope labeling. The deuterium labeling allows for precise tracking and analysis in various biological and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy alverine-d5 (hydrochloride) involves the deuteration of 4-hydroxy alverine hydrochlorideThis can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .

Industrial Production Methods: Industrial production of 4-hydroxy alverine-d5 (hydrochloride) involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other deuterated reagents. The production process ensures high purity and consistency of the final product, which is essential for its use in scientific research .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy alverine-d5 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Hydroxy alverine-d5 (hydrochloride) is widely used in scientific research for:

    Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.

    Metabolic Pathway Analysis: Researchers use the compound to investigate metabolic pathways and identify metabolites in various biological samples.

    Drug Development: The compound is used in the development and testing of new drugs, particularly in understanding their metabolic profiles and potential interactions.

    Environmental Studies: Stable isotope labeling helps in studying environmental pollutants and their impact on ecosystems.

Mechanism of Action

4-Hydroxy alverine-d5 (hydrochloride) exerts its effects by acting as a stable isotope-labeled analog of 4-hydroxy alverine. The deuterium atoms in the compound provide a unique signature that can be detected using various analytical techniques, such as mass spectrometry. This allows researchers to track the compound’s movement and transformation within biological systems, providing insights into its pharmacokinetics and metabolism .

Comparison with Similar Compounds

    4-Hydroxy alverine hydrochloride: The non-deuterated analog of 4-hydroxy alverine-d5 (hydrochloride).

    N-desethyl alverine hydrochloride: Another metabolite of alverine with similar applications in research.

Uniqueness: 4-Hydroxy alverine-d5 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research applications. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of compound movement and transformation is crucial.

Properties

Molecular Formula

C20H28ClNO

Molecular Weight

338.9 g/mol

IUPAC Name

4-[3-[1,1,2,2,2-pentadeuterioethyl(3-phenylpropyl)amino]propyl]phenol;hydrochloride

InChI

InChI=1S/C20H27NO.ClH/c1-2-21(16-6-10-18-8-4-3-5-9-18)17-7-11-19-12-14-20(22)15-13-19;/h3-5,8-9,12-15,22H,2,6-7,10-11,16-17H2,1H3;1H/i1D3,2D2;

InChI Key

HKATVBNTBLDHMX-LUIAAVAXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O.Cl

Canonical SMILES

CCN(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O.Cl

Origin of Product

United States

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